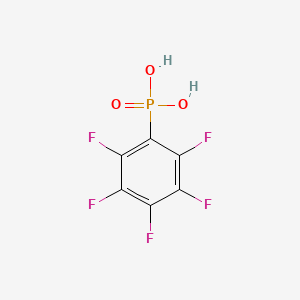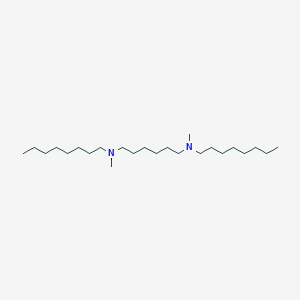![molecular formula C21H15FO B14621054 [9-(4-Fluorophenyl)-9H-fluoren-9-yl]acetaldehyde CAS No. 60253-21-6](/img/structure/B14621054.png)
[9-(4-Fluorophenyl)-9H-fluoren-9-yl]acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[9-(4-Fluorophenyl)-9H-fluoren-9-yl]acetaldehyde: is an organic compound that features a fluorene backbone with a fluorophenyl substituent and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [9-(4-Fluorophenyl)-9H-fluoren-9-yl]acetaldehyde typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the carbon-carbon bond between the fluorene and the fluorophenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale operations.
Analyse Chemischer Reaktionen
Types of Reactions
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)
Reduction: NaBH4, LiAlH4
Substitution: HNO3 (nitric acid) for nitration, Br2 (bromine) for bromination
Major Products Formed
Oxidation: [9-(4-Fluorophenyl)-9H-fluoren-9-yl]carboxylic acid
Reduction: [9-(4-Fluorophenyl)-9H-fluoren-9-yl]methanol
Substitution: Various substituted derivatives depending on the substituent introduced
Wissenschaftliche Forschungsanwendungen
[9-(4-Fluorophenyl)-9H-fluoren-9-yl]acetaldehyde: has several applications in scientific research:
Wirkmechanismus
The mechanism of action of [9-(4-Fluorophenyl)-9H-fluoren-9-yl]acetaldehyde would depend on its specific application. For instance, in biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorenone: A structurally related compound where the aldehyde group is replaced by a ketone group.
Fluorenol: The alcohol derivative of fluorene, where the aldehyde group is reduced to an alcohol.
Uniqueness
[9-(4-Fluorophenyl)-9H-fluoren-9-yl]acetaldehyde:
Eigenschaften
CAS-Nummer |
60253-21-6 |
|---|---|
Molekularformel |
C21H15FO |
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
2-[9-(4-fluorophenyl)fluoren-9-yl]acetaldehyde |
InChI |
InChI=1S/C21H15FO/c22-16-11-9-15(10-12-16)21(13-14-23)19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,14H,13H2 |
InChI-Schlüssel |
MDUHUZINYHFEPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(CC=O)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


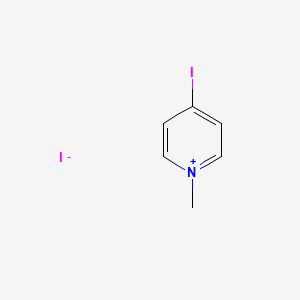
![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one](/img/structure/B14620986.png)
![1-[3-(2-Chloro-4-fluorophenoxy)propyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B14620988.png)
![N-(3-Carboxybicyclo[2.2.1]heptane-2-carbonyl)-L-glutamic acid](/img/structure/B14620992.png)
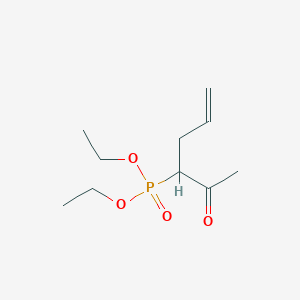
![2-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B14620998.png)
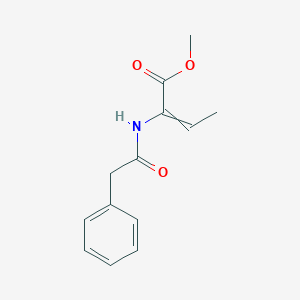

![[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] benzoate](/img/structure/B14621010.png)
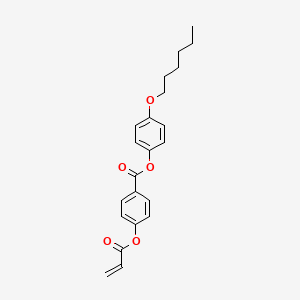
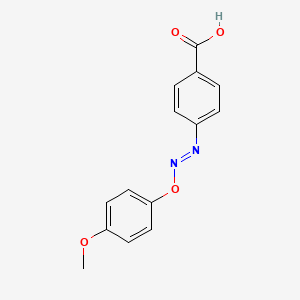
![4-{(E)-[(4-Bromophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14621030.png)
